molecular formula C10H11NO2 B8735583 Benzonitrile, 2-methoxy-5-(methoxymethyl)-

Benzonitrile, 2-methoxy-5-(methoxymethyl)-

Cat. No.: B8735583
M. Wt: 177.20 g/mol
InChI Key: XHCQUEOPEWQMBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzonitrile, 2-methoxy-5-(methoxymethyl)- is an organic compound with the molecular formula C9H9NO2 It is a derivative of benzonitrile, characterized by the presence of methoxy and methoxymethyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 2-methoxy-5-(methoxymethyl)- typically involves the reaction of 2-methoxy-5-methylbenzonitrile with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl chloride.

Industrial Production Methods: Industrial production of Benzonitrile, 2-methoxy-5-(methoxymethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Benzonitrile, 2-methoxy-5-(methoxymethyl)- undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles in the presence of catalysts.

Major Products:

    Oxidation: Formation of 2-methoxy-5-methoxymethyl-benzaldehyde or 2-methoxy-5-methoxymethyl-benzoic acid.

    Reduction: Formation of 2-methoxy-5-methoxymethyl-benzylamine.

    Substitution: Formation of various substituted benzonitriles depending on the reagents used.

Scientific Research Applications

Benzonitrile, 2-methoxy-5-(methoxymethyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzonitrile, 2-methoxy-5-(methoxymethyl)- involves its interaction with specific molecular targets. The methoxy and methoxymethyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The nitrile group can also interact with nucleophiles, leading to various biochemical effects.

Comparison with Similar Compounds

  • 2-Methoxy-5-methylbenzonitrile
  • 2-Methoxy-5-methylbenzaldehyde
  • 2-Methoxy-5-methylbenzoic acid

Comparison: Benzonitrile, 2-methoxy-5-(methoxymethyl)- is unique due to the presence of both methoxy and methoxymethyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-methoxy-5-(methoxymethyl)benzonitrile

InChI

InChI=1S/C10H11NO2/c1-12-7-8-3-4-10(13-2)9(5-8)6-11/h3-5H,7H2,1-2H3

InChI Key

XHCQUEOPEWQMBE-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=C(C=C1)OC)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-1-methoxy-4-methoxymethyl-benzene (460 mg, 1.991 mmol) in dimethylformamide (5 mL) at room temperature was added zinc cyanide (140.3 mg, 1.195 mmol). The reaction mixture was degassed by passing argon through for 30 min before tetrakis(triphenylphosphine)palladium (138 mg, 0.119 mmol) was added. The reaction mixture was heated at 80° C. for 12 h and stirred at room temperature for 2 d. It was diluted with diethyl ether (50 mL) and washed with sodium bicarbonate solution, brine and dried over anhydrous sodium sulfate. The solid was then filtered off, and the filtrate was concentrated in vacuo. Purification of the crude residue by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel) eluting with 30% ethyl acetate in hexanes yielded 2-methoxy-5-methoxymethyl-benzonitrile (268 mg, 76%) as a clear oil.
Quantity
460 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
140.3 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
138 mg
Type
catalyst
Reaction Step Three

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